3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
CAS No.: 1824145-86-9
Cat. No.: VC6534489
Molecular Formula: C5H11NO3S
Molecular Weight: 165.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1824145-86-9 |
---|---|
Molecular Formula | C5H11NO3S |
Molecular Weight | 165.21 |
IUPAC Name | (2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanol |
Standard InChI | InChI=1S/C5H11NO3S/c1-6-5(4-7)2-3-10(6,8)9/h5,7H,2-4H2,1H3 |
Standard InChI Key | GPEFZKYJMOJXNN-UHFFFAOYSA-N |
SMILES | CN1C(CCS1(=O)=O)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound is systematically named (2-methyl-1,1-dioxido-3-isothiazolidinyl)methanol, reflecting its sulfone group (-SO₂-) and hydroxymethyl (-CH₂OH) substituent . Its molecular formula is C₅H₁₁NO₃S, with a molecular weight of 165.21 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name ensures unambiguous identification, while the CAS registry number 1824145-86-9 provides a unique identifier for regulatory and commercial purposes .
Table 1: Key Chemical Identifiers
Structural Analysis
The thiazolidine ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. The sulfone group (-SO₂-) at the 1-position introduces electron-withdrawing characteristics, while the hydroxymethyl group at the 3-position enhances polarity and hydrogen-bonding capacity . The methyl group at the 2-position contributes to steric hindrance, potentially influencing reactivity and conformational stability.
The InChI key GPEFZKYJMOJXNN-UHFFFAOYSA-N and SMILES string CC1N(S(=O)(=O)C1)CO provide precise representations of the compound’s connectivity and stereochemistry . Computational models predict a puckered ring conformation, with the sulfone group adopting a planar geometry due to resonance stabilization.
Synthesis and Manufacturing
Industrial Production
The compound is commercially available through Enamine Ltd., a supplier specializing in building blocks for drug discovery . Production scales range from milligram quantities for research to kilogram batches for industrial applications. Typical purity levels are 95%, with impurities likely comprising unreacted starting materials or stereoisomers .
Physical and Chemical Properties
Physicochemical Profile
The compound’s hydroxymethyl group confers moderate hydrophilicity, suggesting solubility in polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO). The sulfone group enhances thermal stability, with a predicted melting point exceeding 150°C based on analogous compounds .
Table 2: Predicted Physicochemical Properties
Reactivity and Functional Group Transformations
The sulfone group is resistant to further oxidation but may participate in nucleophilic substitution reactions at the sulfur atom. The hydroxymethyl group can undergo esterification, etherification, or oxidation to a carboxylic acid. For instance:
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Esterification: Reaction with acetyl chloride yields the corresponding acetate ester.
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Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) could convert the hydroxymethyl group to a carboxylate.
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